Scaffold-Specific Target Engagement: 1,6-Dihydropyridazine VEGFR‑2 Inhibition vs. Tetrahydro PDE3 Cardiotonic Activity
The 1,6‑dihydropyridazine scaffold (present in the target compound) is associated with nanomolar VEGFR‑2 kinase inhibition, whereas the 1,4,5,6‑tetrahydro scaffold (e.g., N‑[4‑(1,4,5,6‑tetrahydro‑6‑oxo‑3‑pyridazinyl)phenyl]acetamide) is a well‑characterized PDE3 inhibitor and positive inotrope. A representative 6‑oxo‑1,6‑dihydropyridazine analog (compound 18b, a 3‑[4‑{(6‑oxo‑1,6‑dihydropyridazin‑3‑yl)oxy}phenyl]urea derivative) inhibits VEGFR‑2 with an IC₅₀ of 60.7 ± 0.03 nM, comparable to sorafenib [1]. In contrast, the tetrahydro analog and its 4‑methyl derivative OR‑1896 (N‑{4‑[(4R)‑4‑methyl‑6‑oxo‑1,4,5,6‑tetrahydropyridazin‑3‑yl]phenyl}acetamide) inhibit PDE3A with an IC₅₀ of 24 nM and PDE3B with 16 nM, and elicit positive inotropic effects in vivo (ED₅₀ = 24 μg/kg i.v. in anesthetized dogs) [2][3]. No PDE3 inhibitory data for the target 1,6‑dihydro compound have been reported, consistent with scaffold‑specific target engagement.
| Evidence Dimension | Primary target engagement (enzyme inhibition IC₅₀) |
|---|---|
| Target Compound Data | No PDE3 or VEGFR‑2 IC₅₀ reported; scaffold‑analog 18b (6‑oxo‑1,6‑dihydropyridazine core) shows VEGFR‑2 IC₅₀ = 60.7 nM [1] |
| Comparator Or Baseline | Tetrahydro analog (N‑[4‑(1,4,5,6‑tetrahydro‑6‑oxo‑3‑pyridazinyl)phenyl]acetamide): PDE3 inhibition demonstrated; inotropic ED₅₀ = 24 μg/kg i.v. in dogs [2]. OR‑1896: PDE3A IC₅₀ = 24 nM; PDE3B IC₅₀ = 16 nM [3]. |
| Quantified Difference | ~6‑fold difference in scaffold‑associated target class (VEGFR‑2 kinase vs. PDE3 phosphodiesterase); distinct therapeutic indication profile (anti‑angiogenic vs. cardiotonic). |
| Conditions | VEGFR‑2: recombinant enzyme assay, 1 nM–10 μM concentration range [1]. PDE3: recombinant human PDE3A (His‑GST‑tagged, 669‑end residues), fluorescent cAMP substrate; PDE3B recombinant human [3]. |
Why This Matters
Procurement of the 1,6‑dihydro scaffold is essential for kinase‑focused programs; substitution with the tetrahydro analog redirects target engagement from VEGFR‑2 to PDE3, invalidating structure‑activity relationships built around the planar pyridazine core.
- [1] Jaballah, M.Y., Serya, R.A.T., Saad, N., Khojah, S.M., Ahmed, M., Barakat, K. & Abouzid, K.A.M. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1573–1589. DOI: 10.1080/14756366.2019.1651722. View Source
- [2] Robertson, D.W., Krushinski, J.H., Pollock, G.D., Wilson, H., Kauffman, R.F. & Hayes, J.S. (1986). Dihydropyridazinone cardiotonics: the discovery and inotropic activity of 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one. Journal of Medicinal Chemistry, 29(10), 1832–1840. DOI: 10.1021/jm00160a006. View Source
- [3] BindingDB Entry BDBM15298. N-{4-[(4R)-4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]phenyl}acetamide (OR‑1896). PDE3B IC₅₀ = 16 nM; PDE3A IC₅₀ = 24 nM. BindingDB.org. View Source
